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molecular formula C9H10N4O2S B8815758 4-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 116850-57-8

4-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No. B8815758
M. Wt: 238.27 g/mol
InChI Key: WYLYCKVEMTYWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476684B2

Procedure details

To a mechanically stirred solution of 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine (228 g) from the previous step, in a mixture of water (1.15 L) and acetic acid (1.15 L), was added portion-wise while cooling potassium permanganate (234 g), at such a rate as to maintain the temperature between 12 to 17° C. (ca. 45 min). The reaction mixture was then stirred at r.t. for 4 h before cooling on an ice-bath during the addition of a sodium hydroxide solution (5 N) over 2.5 h to set the pH to ca. 10. Dicalite® (100 g) and chloroform (1.6 L) was then added to the reaction mixture before filtration. The organic phase was separated from the filtrate and the aq. phase from the same was extracted with chloroform (2×1 L). The filter-cake was extracted twice with chloroform (2×1.5 L). The combined organic phases were dried over magnesium sulfate, filtered, and concentrated in vacuo to provide 158 g of the title compound as a white powder. Another crop (78 g, white powder) was obtained by extraction of the filter cake with chloroform (2×2 L) and concentration of this solution in vacuo. 1H NMR (DMSO-d6): 3.6 (s, 3H), 3.9 (s, 3H), 7.8 (s, 2H), 8.8 (s, 2H).
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 L
Type
solvent
Reaction Step One
Quantity
1.15 L
Type
solvent
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.6 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([S:7][CH3:8])=[N:5][N:4]=[C:3]1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1.[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH-:21].[Na+].O=[Si]=O>O.C(O)(=O)C.C(Cl)(Cl)Cl>[CH3:1][N:2]1[C:6]([S:7]([CH3:8])(=[O:16])=[O:21])=[N:5][N:4]=[C:3]1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
228 g
Type
reactant
Smiles
CN1C(=NN=C1SC)C1=CC=NC=C1
Name
Quantity
1.15 L
Type
solvent
Smiles
O
Name
Quantity
1.15 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
234 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Name
Quantity
1.6 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
14.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at r.t. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion-wise
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the filtrate
EXTRACTION
Type
EXTRACTION
Details
the aq. phase from the same was extracted with chloroform (2×1 L)
EXTRACTION
Type
EXTRACTION
Details
The filter-cake was extracted twice with chloroform (2×1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(=NN=C1S(=O)(=O)C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 158 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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